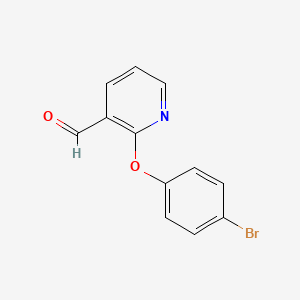
2-(4-Bromophenoxy)-pyridine-3-carbaldehyde
Overview
Description
2-(4-Bromophenoxy)-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H8BrNO2 and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ferrocenyl Derivatives : Pyridine-4-carbaldehyde, closely related to 2-(4-Bromophenoxy)-pyridine-3-carbaldehyde, reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl derivatives. These compounds' structures were confirmed through spectroscopic data and X-ray diffraction, illustrating the versatility of pyridine-carbaldehydes in synthesizing complex organic compounds (López et al., 2004).
Reactivity with Re(CO)3 Complexes : Studies on Re(CO)3 pyridine-imine complexes, involving derivatives of pyridine-carbaldehydes, showed significant pH-dependent UV-visible absorption variations. This highlights their potential in developing responsive materials (Chanawanno et al., 2013).
Catalysis Applications : 3-Bromopyridine-4-carbaldehyde, a compound similar to the subject chemical, demonstrated effectiveness in cyclization reactions with carboxylic acids, highlighting its utility in catalysis and organic synthesis (Cho & Kim, 2008).
Medicinal Chemistry and Biological Applications
- Bioactive Heterocyclic Compounds : The reactivity of pyridine-carbaldehydes with other organic compounds has been leveraged to synthesize various heterocyclic compounds with potential biological activity. This includes derivatives tested against bacteria and fungi, demonstrating the importance of such compounds in medicinal chemistry (Al-Lami & Mahmoud, 2018).
Material Science and Catalysis
- Surface Interaction Studies : In situ FTIR spectroscopy was used to study the interaction of pyridine-3-carbaldehyde, a similar compound, with surfaces like TiO2 and V-Ti-O catalysts. This kind of study is crucial for understanding surface chemistry and designing efficient catalysts (Popova, Chesalov, & Andrushkevich, 2004).
Spectroscopic and Analytical Applications
- Spectrophotometric Determination : Pyridine-2-carbaldehyde derivatives have been used in spectrophotometric methods for determining trace amounts of metals, demonstrating their utility in analytical chemistry (Gallego, García-Vargas, & Valcárcel, 1979).
Synthetic Chemistry
- Formation of Hydrazone Schiff Bases : The reactivity of pyridine-2-carbaldehyde with various reagents, forming hydrazone Schiff base ligands, was explored for potential applications in synthetic chemistry (Monfared, Pouralimardan, & Janiak, 2007).
Properties
IUPAC Name |
2-(4-bromophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYUXJBVWVEYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


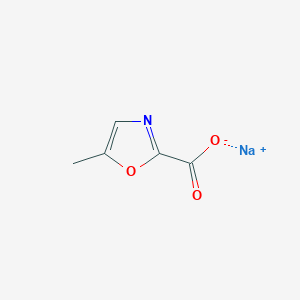

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)

![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)
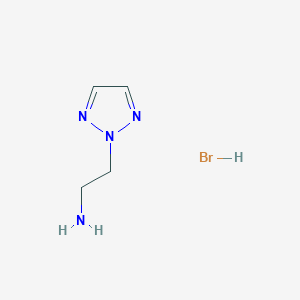
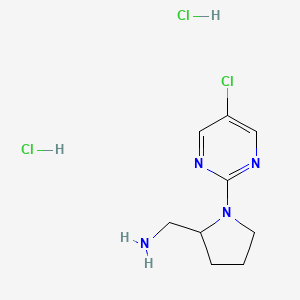

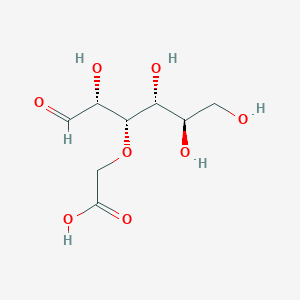
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
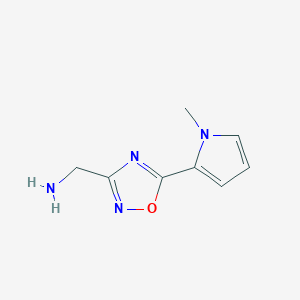
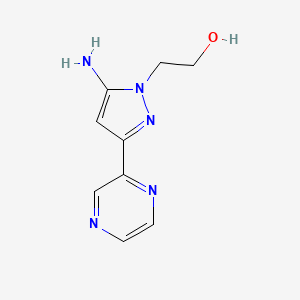
![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
